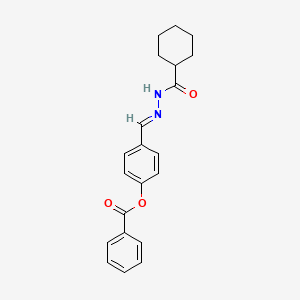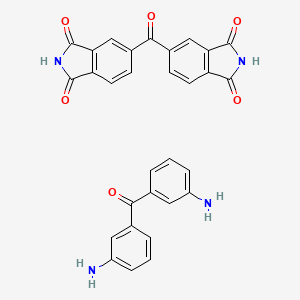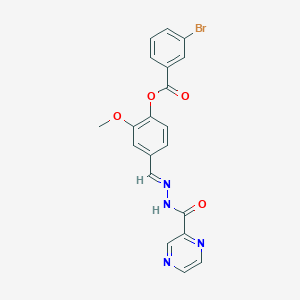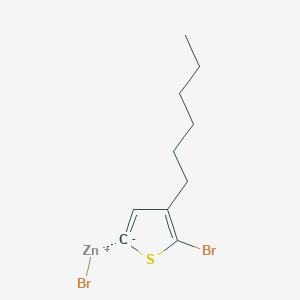
DL-Cysteine-3,3-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteine-3,3-d2 is a deuterated form of cysteine, an amino acid that contains sulfur. The deuterium atoms replace the hydrogen atoms at the 3,3 positions of the cysteine molecule. This isotopic labeling is often used in scientific research to study metabolic pathways and protein structures due to its stability and distinguishable mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine-3,3-d2 typically involves the incorporation of deuterium into the cysteine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of Cysteine-3,3-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchange reactions. The purity of the final product is crucial, and therefore, extensive purification steps are employed to achieve high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cysteine-3,3-d2 undergoes various chemical reactions similar to non-deuterated cysteine. These include:
Reduction: The disulfide bond in cystine-3,3-d2 can be reduced back to cysteine-3,3-d2.
Substitution: Cysteine-3,3-d2 can participate in nucleophilic substitution reactions, where the thiol group reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Electrophiles like iodoacetamide or iodoacetic acid in the presence of a base.
Major Products
Oxidation: Cystine-3,3-d2
Reduction: Cysteine-3,3-d2
Substitution: Carboxymethylated or carboxyamidomethylated cysteine-3,3-d2.
Applications De Recherche Scientifique
Cysteine-3,3-d2 is widely used in various fields of scientific research:
Mécanisme D'action
Cysteine-3,3-d2 exerts its effects primarily through its involvement in redox reactions and as a building block for proteins. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound participates in the synthesis of glutathione, a crucial antioxidant, and in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine-13C3,15N: Another isotopically labeled form of cysteine used in metabolic studies.
L-Cysteine-1-13C: Used for similar purposes but with different isotopic labeling.
Sodium L-lactate-3,3,3-d3: A deuterated form of lactate used in metabolic studies.
Uniqueness
Cysteine-3,3-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The stability and distinguishable mass of deuterium make it an invaluable tool for studying complex biological systems and metabolic pathways .
Propriétés
Formule moléculaire |
C3H7NO2S |
|---|---|
Poids moléculaire |
123.17 g/mol |
Nom IUPAC |
2-amino-3,3-dideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i1D2 |
Clé InChI |
XUJNEKJLAYXESH-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(C(C(=O)O)N)S |
SMILES canonique |
C(C(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


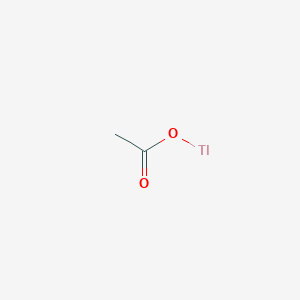

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

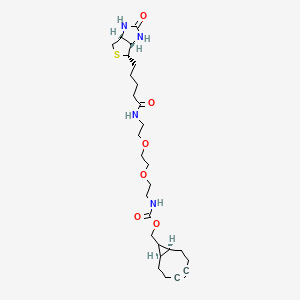
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

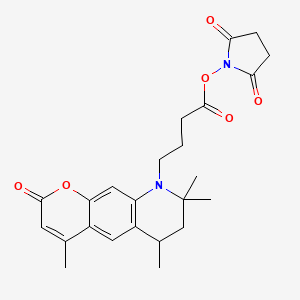
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
